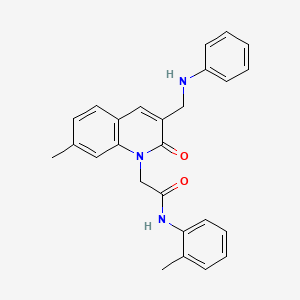
2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide is a derivative of quinoline known for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing insights from various studies.
- Molecular Formula: C₁₈H₁₈N₂O
- Molecular Weight: 290.35 g/mol
- CAS Number: 932308-07-1
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, focusing on its cytotoxicity against cancer cell lines and its antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been tested against:
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer cells)
In a comparative study, the compound exhibited significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity. The mechanism of action was associated with the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 12.5 | Tubulin inhibition |
| MCF-7 | 10.3 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed:
- Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
The proposed mechanism for the anticancer activity involves:
- Inhibition of Tubulin Polymerization: The compound binds to the β-tubulin subunit, disrupting microtubule formation.
- Induction of Apoptosis: Following cell cycle arrest, apoptotic pathways are activated leading to programmed cell death.
For antimicrobial activity, it is suggested that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth .
Case Studies
Several case studies have documented the effectiveness of similar quinoline derivatives:
- Study on Quinoline Derivatives: A series of quinoline derivatives were synthesized and evaluated for anticancer properties, showing that modifications in the phenyl ring significantly enhanced cytotoxicity.
- Antimicrobial Evaluation: A comparative study on quinoline-based compounds indicated that those with electron-donating groups exhibited improved antimicrobial activity.
属性
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-12-13-20-15-21(16-27-22-9-4-3-5-10-22)26(31)29(24(20)14-18)17-25(30)28-23-11-7-6-8-19(23)2/h3-15,27H,16-17H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJFMXIKKILNAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3C)CNC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














